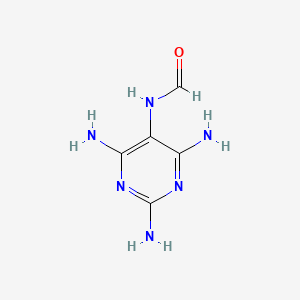![molecular formula C18H18N2OS B12916241 2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-64-5](/img/structure/B12916241.png)
2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a tert-butylphenylthio substituent, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One efficient method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for quinazolinones, including 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one, often involve scalable and environmentally friendly processes. The use of graphene oxide nanosheets as catalysts in aqueous medium at room temperature has been reported for the construction of quinazolinones, providing a green and efficient approach .
化学反应分析
Types of Reactions
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor and anticonvulsant agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenylthio substituent may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the tert-butylphenylthio substituent, which may result in different biological activities.
2-(4-Methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group instead of a tert-butyl group, potentially altering its chemical and biological properties.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Features a chloro substituent, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one is unique due to the presence of the tert-butylphenylthio substituent, which can enhance its lipophilicity, stability, and binding affinity to specific targets
属性
CAS 编号 |
6956-64-5 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)12-8-10-13(11-9-12)22-17-19-15-7-5-4-6-14(15)16(21)20-17/h4-11H,1-3H3,(H,19,20,21) |
InChI 键 |
IEHLJWPWERMGAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)


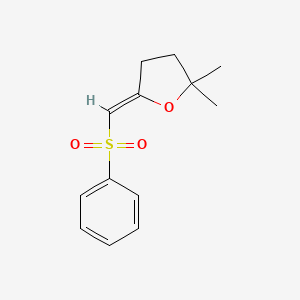
![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)

![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)
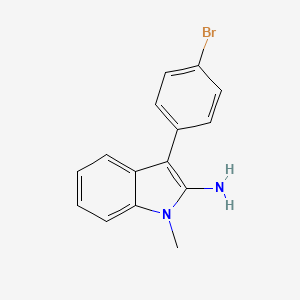

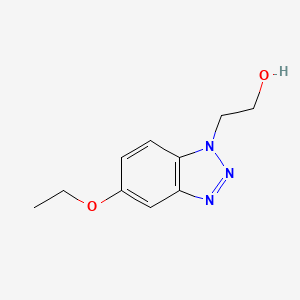
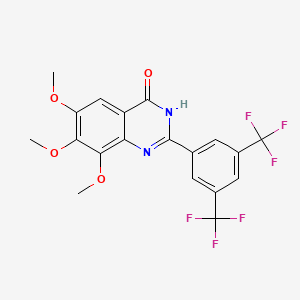
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

